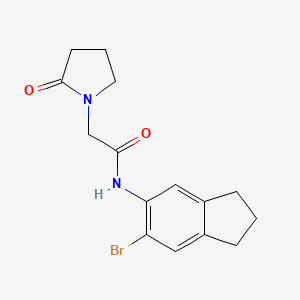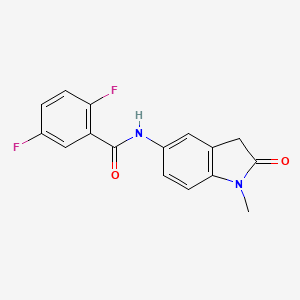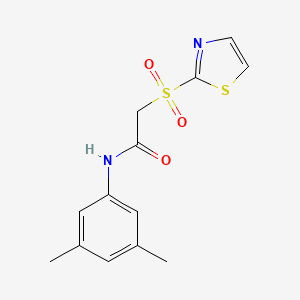
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as BRD0705, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, this compound may help to restore normal gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects and may help to reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of using N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its high potency and specificity. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is exploring its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, additional research is needed to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods for producing this compound.
合成法
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide has been synthesized using various methods, including a one-pot reaction, a microwave-assisted method, and a palladium-catalyzed cross-coupling reaction. One of the most common methods for synthesizing this compound is the one-pot reaction, which involves the reaction of 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid with 2-oxopyrrolidine-1-yl-acetic acid in the presence of a coupling agent such as HATU or TBTU.
科学的研究の応用
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-12-7-10-3-1-4-11(10)8-13(12)17-14(19)9-18-6-2-5-15(18)20/h7-8H,1-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRTZDVWTRDYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)NC(=O)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide](/img/structure/B7679524.png)
![2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7679532.png)
![5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole](/img/structure/B7679537.png)
![N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7679545.png)
![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)
![3-[(4-Methoxyphenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679559.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(1-ethylpyrazol-4-yl)oxy-N-methylacetamide](/img/structure/B7679564.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B7679566.png)
![2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7679568.png)

![3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide](/img/structure/B7679587.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
